molecular formula C17H16N2O4 B6035115 N'-(2-hydroxy-3-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(2-hydroxy-3-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B6035115
M. Wt: 312.32 g/mol
InChI Key: DLNQLMPUMQMXAA-GIJQJNRQSA-N
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Description

N-(2-hydroxy-3-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as BHDC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHDC belongs to the class of hydrazones and is synthesized through a multistep process involving the condensation of 2-hydroxy-3-methylbenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.

Mechanism of Action

The mechanism of action of BHDC is not fully understood, but it is believed to act through multiple pathways. BHDC has been shown to inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of prostaglandins. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. BHDC's antioxidant properties are believed to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and physiological effects:
BHDC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. BHDC also reduces the expression of COX-2, an enzyme that plays a crucial role in the inflammatory response. In addition, BHDC has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

BHDC has several advantages for lab experiments. It is a cost-effective compound that can be synthesized in large quantities. It has also been extensively studied for its therapeutic potential, making it a promising candidate for further research. However, one of the limitations of BHDC is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BHDC. One of the areas of interest is its potential as a therapeutic agent for cancer. BHDC has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another area of interest is its potential as an anti-inflammatory agent. BHDC has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. Finally, there is a need for further research on the mechanism of action of BHDC to fully understand its therapeutic potential.
In conclusion, BHDC is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. BHDC's mechanism of action is not fully understood, but it is believed to act through multiple pathways. BHDC has several advantages for lab experiments, including its cost-effectiveness and potential therapeutic applications. There are several future directions for research on BHDC, including its potential as a therapeutic agent for cancer and as an anti-inflammatory agent.

Synthesis Methods

The synthesis of BHDC involves the reaction between 2-hydroxy-3-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The yield of BHDC obtained through this method is high, making it a cost-effective process.

Scientific Research Applications

BHDC has shown potential therapeutic applications in various fields of research. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. BHDC has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, BHDC has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11-5-4-6-12(16(11)20)9-18-19-17(21)15-10-22-13-7-2-3-8-14(13)23-15/h2-9,15,20H,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNQLMPUMQMXAA-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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